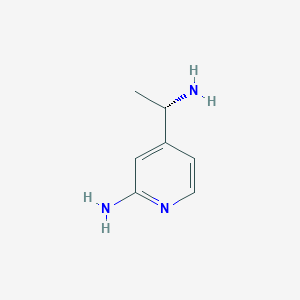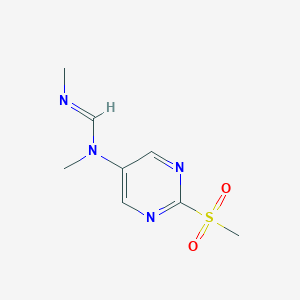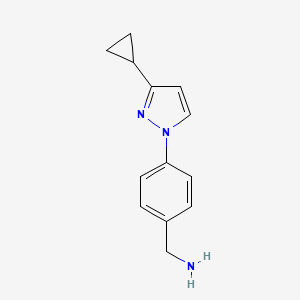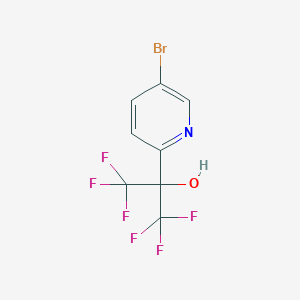
3-Ethyl-2-(2-methylbenzyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-2-(2-methylbenzyl)pyrrolidine is a heterocyclic organic compound that belongs to the pyrrolidine family Pyrrolidines are five-membered nitrogen-containing rings that are widely used in organic synthesis and medicinal chemistry due to their versatile reactivity and biological activity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-(2-methylbenzyl)pyrrolidine can be achieved through several methods. One common approach involves the reaction of 2-methylbenzylamine with ethyl acrylate under basic conditions to form the corresponding N-substituted pyrrolidine. The reaction typically proceeds via a Michael addition followed by cyclization. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Another method involves the use of N-allyl-substituted 2-alkynylamines, which undergo regio- and stereoselective carbocyclization in the presence of catalysts such as titanium isopropoxide (Ti(O-iPr)4) and ethylmagnesium bromide (EtMgBr). This method provides high yields of the desired pyrrolidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The choice of catalysts, solvents, and reaction parameters can be optimized to achieve high efficiency and yield. Continuous flow reactors and automated synthesis platforms may also be employed to enhance production scalability and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-2-(2-methylbenzyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the pyrrolidine ring to more saturated or reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where substituents on the pyrrolidine ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce more saturated pyrrolidine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different chemical and biological properties.
Aplicaciones Científicas De Investigación
3-Ethyl-2-(2-methylbenzyl)pyrrolidine has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. Its reactivity and functional groups make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, the compound can be used to study the effects of pyrrolidine derivatives on biological systems. It may serve as a ligand for receptors or enzymes, helping to elucidate their mechanisms of action.
Industry: In the industrial sector, this compound can be used in the production of fine chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-2-(2-methylbenzyl)pyrrolidine involves its interaction with molecular targets such as receptors, enzymes, or other proteins. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: The parent compound of the pyrrolidine family, lacking the ethyl and 2-methylbenzyl substituents.
N-Methylpyrrolidine: A derivative with a methyl group on the nitrogen atom.
2-Phenylpyrrolidine: A derivative with a phenyl group at the 2-position of the pyrrolidine ring.
Uniqueness
3-Ethyl-2-(2-methylbenzyl)pyrrolidine is unique due to the presence of both ethyl and 2-methylbenzyl substituents, which enhance its chemical properties and potential applications. These substituents can influence the compound’s reactivity, binding affinity, and biological activity, making it distinct from other pyrrolidine derivatives.
Propiedades
Fórmula molecular |
C14H21N |
|---|---|
Peso molecular |
203.32 g/mol |
Nombre IUPAC |
3-ethyl-2-[(2-methylphenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C14H21N/c1-3-12-8-9-15-14(12)10-13-7-5-4-6-11(13)2/h4-7,12,14-15H,3,8-10H2,1-2H3 |
Clave InChI |
MNLUGPNBUDYQJE-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCNC1CC2=CC=CC=C2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Fluoro-5-thia-2-azaspiro[3.4]octane Hydrochloride](/img/structure/B13121943.png)




![2-(p-Tolyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B13121983.png)

![2-[(Z)-3,3-dimethylbut-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13121986.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]imidodicarbonimidic diamide](/img/structure/B13121990.png)

![2-Methylimidazo[1,5-a]pyrimidin-4(1H)-one](/img/structure/B13121998.png)

![5-Chloropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13122012.png)

